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Compound of Interest

Compound Name:
4-Pyridazinemethanamine

hydrochloride

Cat. No.: B580979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of pyridazine derivatives, a class of heterocyclic compounds of significant interest in

medicinal chemistry and drug discovery. The unique arrangement of the two adjacent nitrogen

atoms in the pyridazine ring imparts distinct electronic and physical characteristics that

influence their biological activity, pharmacokinetic profiles, and formulation development. This

document summarizes key quantitative data, details relevant experimental protocols, and

visualizes associated signaling pathways to serve as a valuable resource for professionals in

the field.

Core Physicochemical Properties
The physicochemical properties of pyridazine derivatives are crucial for understanding their

behavior in biological systems. These properties, including solubility, acidity/basicity (pKa), and

lipophilicity (logP), directly impact absorption, distribution, metabolism, and excretion (ADME).

Data Summary
The following tables summarize key physicochemical data for pyridazine and a selection of its

simple derivatives to allow for easy comparison.

Table 1: General Physicochemical Properties of Pyridazine
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Property Value Reference

Molecular Formula C₄H₄N₂ [1][2]

Molar Mass 80.09 g/mol [1][2]

Appearance
Colorless to clear yellow-brown

liquid
[1][2]

Melting Point -8 °C [1][2][3]

Boiling Point 208 °C [1][2][3]

Density
1.103 - 1.107 g/cm³ at 20-25

°C
[1][3]

pKa 2.0 - 2.24 [3][4]

logP -0.7 [5]

Water Solubility Miscible [3][6]

Table 2: Physicochemical Properties of Selected Pyridazine Derivatives

Derivative
Molecular
Formula

Molar Mass
( g/mol )

Melting
Point (°C)

pKa logP

3-

Aminopyridaz

ine

C₄H₅N₃ 95.10 155-158 ~6.0 -1.2

3-

Chloropyridaz

ine

C₄H₃ClN₂ 114.53 66-68 - -

4-

Methylpyridaz

ine

C₅H₆N₂ 94.12 34-36 - -

Pyridazine-3-

carboxylic

acid

C₅H₄N₂O₂ 124.09 210 - -
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Table 3: Spectral Properties of Pyridazine

Spectral Data Characteristic Peaks/Shifts

¹H NMR (in CDCl₃) δ 9.21 (dd, 2H), 7.51 (dd, 2H) ppm[7]

IR (neat liquid)
Bands around 3050 cm⁻¹ (C-H stretch), 1570,

1450, 1415 cm⁻¹ (ring vibrations)

UV-Vis (in ethanol) λmax ~245 nm, ~340 nm

Key Signaling Pathways Involving Pyridazine
Derivatives
Pyridazine scaffolds are integral to many compounds that modulate critical signaling pathways

in various diseases, particularly in oncology and inflammatory conditions.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stress signals

like cytokines and UV radiation, playing a central role in inflammation and apoptosis.[8][9][10]

[11] Pyridazine derivatives have been developed as potent inhibitors of p38α MAPK.[9][11]
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Caption: p38 MAPK signaling cascade and the point of inhibition by pyridazine derivatives.
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GABA-A Receptor Signaling
The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the

neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system.[12][13][14][15][16]

Pyridazine-containing compounds are known to modulate GABA-A receptor activity, acting as

anxiolytics and sedatives.
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Caption: Modulation of the GABA-A receptor by pyridazine derivatives.

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and

reproducible physicochemical data.
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Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using

potentiometric titration.

Materials:

pH meter with a combination pH electrode

Calibrated burette

Magnetic stirrer and stir bar

Beaker

Standardized 0.1 M hydrochloric acid (HCl)

Standardized 0.1 M sodium hydroxide (NaOH)

Potassium chloride (KCl) for maintaining ionic strength

Deionized water, purged with nitrogen to remove dissolved CO₂

Pyridazine derivative sample

Procedure:

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

Sample Preparation: Accurately weigh a sufficient amount of the pyridazine derivative to

prepare a solution of known concentration (e.g., 0.01 M). Dissolve the sample in a known

volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and position it

on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully

submerged.

Titration:
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For a basic derivative, titrate with standardized HCl. For an acidic derivative, titrate with

standardized NaOH.

Add the titrant in small, precise increments (e.g., 0.1 mL).

After each addition, allow the pH reading to stabilize and record both the volume of titrant

added and the corresponding pH.

Continue the titration well past the equivalence point.

Data Analysis:

Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate a

titration curve.

Determine the equivalence point, which is the point of steepest inflection on the curve.

This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

The pKa is equal to the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method
This protocol describes the determination of the octanol-water partition coefficient (logP), a

measure of lipophilicity.

Materials:

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Separatory funnels or screw-cap vials

Mechanical shaker or vortex mixer

Centrifuge

UV-Vis spectrophotometer or HPLC system for concentration analysis
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Pyridazine derivative sample

Procedure:

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by

vigorously mixing them and allowing the phases to separate.

Sample Preparation: Prepare a stock solution of the pyridazine derivative in the phase in

which it is more soluble. The concentration should be accurately known and result in a final

concentration that is within the linear range of the analytical method.

Partitioning:

In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a

known volume of the pre-saturated water (e.g., equal volumes).

Add a small, known amount of the stock solution.

Securely cap the container and shake vigorously for a set period (e.g., 1 hour) to ensure

equilibrium is reached.

Phase Separation: Allow the mixture to stand until the two phases have completely

separated. If an emulsion forms, centrifugation can be used to break it.

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the

concentration of the pyridazine derivative in both the n-octanol and water phases using a

suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Calculation:

The partition coefficient (P) is the ratio of the concentration of the solute in the octanol

phase to its concentration in the aqueous phase: P = [solute]octanol / [solute]aqueous.

The logP is the logarithm (base 10) of the partition coefficient: logP = log₁₀(P).

Spectroscopic Analysis Protocols
1. ¹H NMR Spectroscopy
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Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation.

Procedure:

Sample Preparation: Dissolve 5-25 mg of the pyridazine derivative in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[17][18] Ensure

the sample is fully dissolved; if not, filter the solution into the NMR tube.[17]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the

deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. The

number of scans can be adjusted to improve the signal-to-noise ratio.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,

and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Analysis: Integrate the peaks to determine the relative number of protons and analyze the

chemical shifts and coupling patterns to elucidate the molecular structure.

2. IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Procedure:

Sample Preparation:

For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to

create a thin film.

For solids (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with about 100

mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent

pellet using a hydraulic press.

For solids (Nujol mull): Grind a small amount of the solid with a drop of Nujol (mineral oil)

to form a paste. Spread the paste thinly between two salt plates.
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Spectrum Acquisition: Place the prepared sample in the IR spectrometer.

Background Scan: Run a background spectrum of the empty sample holder (for liquids) or a

pure KBr pellet/salt plates with Nujol.

Sample Scan: Run the spectrum of the sample. The instrument will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Analysis: Identify the characteristic absorption bands and correlate them to the functional

groups present in the molecule.

3. UV-Vis Spectroscopy

Objective: To obtain an ultraviolet-visible spectrum to study electronic transitions.

Procedure:

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (e.g.,

ethanol, methanol, water).

Sample Preparation: Prepare a dilute solution of the pyridazine derivative in the chosen

solvent. The concentration should be such that the absorbance falls within the linear range of

the instrument (typically 0.1 to 1.0).

Instrument Setup: Use a matched pair of cuvettes (typically 1 cm path length). Fill one

cuvette with the pure solvent (the blank) and the other with the sample solution.

Baseline Correction: Place the blank cuvette in the spectrometer and record a baseline

spectrum.

Sample Measurement: Replace the blank with the sample cuvette and record the absorption

spectrum over the desired wavelength range (e.g., 200-800 nm).

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity

(ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is

the concentration, and l is the path length.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b580979#physicochemical-properties-of-pyridazine-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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